molecular formula C8H16N2O2S B1409544 (3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine CAS No. 1604418-55-4

(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine

Cat. No. B1409544
M. Wt: 204.29 g/mol
InChI Key: HGZFARXELQZEDC-ZETCQYMHSA-N
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Description

“(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine” is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol .

Scientific Research Applications

Metabolic Pathways and Biochemical Processes

(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine and related compounds have been implicated in various metabolic and biochemical pathways. For instance, Richmond (1986) studied the incorporation of methylsulfonylmethane sulfur into serum proteins, highlighting the biological significance of sulfur-containing compounds in essential amino acids and potentially indicating a role in sulfur metabolism Richmond, 1986. Magnuson, Appleton, and Ames (2007) analyzed the pharmacokinetics and distribution of [35S]methylsulfonylmethane in rats, suggesting efficient absorption, distribution, and complete excretion of similar compounds Magnuson et al., 2007.

Neuroprotective and Anticonvulsant Properties

Compounds structurally related to (3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine have demonstrated potential neuroprotective and anticonvulsant properties. Skolnick et al. (1989) found that 1-aminocyclopropanecarboxylates, a structurally related compound, effectively blocked N-methyl-D-aspartate induced convulsions, hinting at its utility in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels Skolnick et al., 1989.

Gastrointestinal Protection and Anti-Inflammatory Effects

The related compound, methylsulfonylmethane, has been studied for its protective effects against various disorders, including gastrointestinal damage and inflammation. Amirshahrokhi, Bohlooli, and Chinifroush (2011) and Amirshahrokhi and Khalili (2017) both reported on the protective effects of methylsulfonylmethane against experimental colitis and gastric mucosal injury in rats, suggesting anti-inflammatory and antioxidant properties Amirshahrokhi et al., 2011; Amirshahrokhi & Khalili, 2017.

Potential Antispasmodic and Analgesic Effects

Research by Kane et al. (1994) on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, structurally similar to (3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine, indicated selective antagonism of strychnine-induced convulsions, pointing towards potential antispasmodic and analgesic applications Kane et al., 1994.

properties

IUPAC Name

(3S)-1-cyclopropylsulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFARXELQZEDC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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